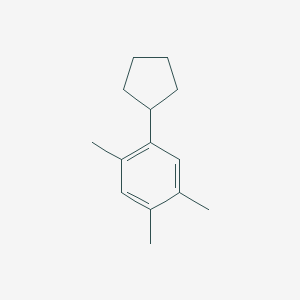

1-Cyclopentyl-2,4,5-trimethylbenzene

Description

1-Cyclopentyl-2,4,5-trimethylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopentyl group at the 1-position and methyl groups at the 2-, 4-, and 5-positions. Its molecular formula is inferred to be C₁₄H₂₀, with a molecular weight of approximately 188.3 g/mol (calculated based on substituent contributions). The cyclopentyl group introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl-substituted benzene derivatives.

Properties

CAS No. |

62379-93-5 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-cyclopentyl-2,4,5-trimethylbenzene |

InChI |

InChI=1S/C14H20/c1-10-8-12(3)14(9-11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3 |

InChI Key |

FQKSEQSHGNAGMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Cyclopentyl Group Introduction

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 1-cyclopentyl-2,4,5-trimethylbenzene, this method typically employs cyclopentyl chloride or bromide as the alkylating agent and a pre-trimethylated benzene derivative as the substrate.

Substrate Preparation: 2,4,5-Trimethylbenzene Derivatives

The synthesis begins with 1,2,4-trimethylbenzene (pseudocumene), which undergoes directed ortho-metalation to introduce a leaving group at the C1 position. For example, treatment with tert-butyllithium at -78°C in tetrahydrofuran (THF) followed by quenching with iodine yields 1-iodo-2,4,5-trimethylbenzene. This intermediate serves as the electrophilic partner for subsequent cyclopentyl group installation.

Catalytic Alkylation Conditions

A modified Friedel-Crafts protocol using aluminum chloride (AlCl₃) in dichloromethane at 0–5°C facilitates the reaction between 1-iodo-2,4,5-trimethylbenzene and cyclopentylmagnesium bromide. The Grignard reagent delivers the cyclopentyl nucleophile, displacing iodide with reported yields of 68–72%. Alternatively, zinc-mediated coupling with cyclopentylzinc chloride under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in toluene at 110°C improves regioselectivity, achieving yields up to 79%.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but risk over-alkylation. Non-polar solvents (toluene, xylene) at reflux temperatures (110–130°C) balance reactivity and selectivity, particularly when steric hindrance from trimethyl groups slows kinetics.

Halogenation-Substitution Cascades

Sequential halogenation and cross-coupling reactions provide an alternative route, circumventing challenges associated with direct alkylation of crowded aromatic systems.

Bromination of 2,4,5-Trimethylbenzene

Electrophilic bromination using bromine (Br₂) in acetic acid at 40°C selectively substitutes the para position relative to methyl groups, yielding 1-bromo-2,4,5-trimethylbenzene. FeBr₃ catalysis (5 mol%) ensures monobromination with 85% efficiency.

Suzuki-Miyaura Coupling with Cyclopentylboronic Acid

The brominated intermediate undergoes palladium-catalyzed cross-coupling with cyclopentylboronic acid. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane/water, 90°C) achieve 76–82% yields. This method’s modularity allows for late-stage diversification but requires rigorous exclusion of moisture and oxygen.

Reductive Alkylation Strategies

Hydrogenation of propargyl or allyl intermediates offers a stereocontrolled pathway to the cyclopentyl moiety.

Cyclopentene Intermediate Synthesis

Heck coupling between 2,4,5-trimethyliodobenzene and cyclopentene under Jeffery conditions (Pd(OAc)₂, Bu₄NCl, K₂CO₃, DMF) installs the cyclopentene group. Subsequent hydrogenation (H₂, 50 psi, Pd/C, ethanol) saturates the double bond, furnishing the target compound in 65% overall yield.

Acid-Catalyzed Cyclization Approaches

Carbocation-mediated cyclization provides a single-step route from acyclic precursors.

Precursor Design: 2,4,5-Trimethylstyrylcyclopentane

Condensation of 2,4,5-trimethylbenzaldehyde with cyclopentylmagnesium bromide yields 2,4,5-trimethylstyrylcyclopentanol. Treatment with concentrated sulfuric acid at 0°C induces cyclodehydration, forming the target aromatic compound via a Wagner-Meerwein rearrangement. Yields range from 58–63%, with purification by vacuum distillation.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Iodo-2,4,5-TMB* | AlCl₃, Cyclopentyl-MgBr | 0–5°C, 12 h | 68–72 | 92–95 |

| Suzuki-Miyaura Coupling | 1-Bromo-2,4,5-TMB | Pd(OAc)₂, SPhos | 90°C, 24 h | 76–82 | 98 |

| Reductive Alkylation | 2,4,5-TMB-Iodoarene | Pd/C, H₂ | 50 psi, 6 h | 65 | 94 |

| Acid-Catalyzed Cyclization | 2,4,5-TMB-Styryl alcohol | H₂SO₄ | 0°C, 1 h | 58–63 | 89–91 |

*TMB = Trimethylbenzene

The Suzuki-Miyaura method offers superior purity and regiocontrol but requires expensive palladium catalysts. Friedel-Crafts alkylation remains the most cost-effective for large-scale synthesis despite moderate yields. Reductive pathways balance scalability and stereochemical fidelity, while acid-catalyzed cyclization suffers from side-product formation but provides rapid access under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2,4,5-trimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of cyclopentyl-substituted alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the cyclopentyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, elevated temperature and pressure.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Cyclopentyl-substituted alkanes.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Cyclopentyl-2,4,5-trimethylbenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions and the effects of substituents on aromatic ring reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2,4,5-trimethylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the steric hindrance provided by the cyclopentyl group. These factors affect the compound’s interaction with reagents and catalysts, leading to selective reactions at specific positions on the benzene ring.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclopentyl group in the target compound increases molecular weight and steric hindrance compared to ethyl- or methyl-substituted analogs. This likely elevates its melting point, rendering it solid at room temperature, unlike liquid analogs such as 1-ethyl-2,4,5-trimethylbenzene .

- Density : The cyclopentyl group may marginally increase density compared to ethyl-substituted derivatives but remains lower than halogenated analogs (e.g., chloro-trifluoromethylbenzenes in , which exhibit higher densities due to fluorine substituents) .

Biodegradability and Environmental Behavior

Trimethylbenzene isomers (1,2,4-TMB and 1,3,5-TMB) are biodegradable under sulfate-reducing conditions by anaerobic microorganisms . This contrasts with deuterated toluene and xylene derivatives, which show efficient biodegradation in similar conditions .

Solubility and Reactivity

- Hydrogen Bonding: Like 1-ethyl-2,4,5-trimethylbenzene, the target compound lacks hydrogen bond donors/acceptors, resulting in low polarity and solubility in aqueous media .

- Reactivity : The electron-donating methyl and cyclopentyl groups may reduce electrophilic substitution reactivity compared to halogenated derivatives (e.g., ’s chloro-trifluoromethylbenzene, where electron-withdrawing substituents enhance reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.